Product packaging for 1-Cyclohexylpropan-2-amine hydrochloride(Cat. No.:CAS No. 64011-62-7)

1-Cyclohexylpropan-2-amine hydrochloride

Cat. No.: B7911097
CAS No.: 64011-62-7
M. Wt: 177.71 g/mol
InChI Key: PPXNTFHIFWDWGS-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClN B7911097 1-Cyclohexylpropan-2-amine hydrochloride CAS No. 64011-62-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PPXNTFHIFWDWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981936
Record name 1-Cyclohexylpropan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-54-5, 64011-62-7
Record name Cyclohexaneethanamine, α-methyl-, hydrochloride (1:1)
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Record name Cyclohexaneethylamine, alpha-methyl-, hydrochloride, (+-)-
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Record name 5471-54-5
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Record name 1-Cyclohexylpropan-2-amine--hydrogen chloride (1/1)
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Advanced Synthetic Methodologies and Reaction Pathways

Established and Evolving Synthetic Routes for 1-Cyclohexylpropan-2-amine (B1281608) Hydrochloride

The preparation of 1-Cyclohexylpropan-2-amine, the precursor to its hydrochloride salt, primarily involves the transformation of a corresponding ketone, cyclohexylacetone. Key methodologies include reductive amination and catalytic hydrogenation of the oxime derivative.

Strategic Precursor Selection and Chemical Transformations

The primary precursor for the synthesis of 1-Cyclohexylpropan-2-amine is cyclohexylacetone . This ketone can be synthesized through various organic reactions, and its purity is crucial for the subsequent amination steps. Once obtained, cyclohexylacetone can be converted to the target amine via several strategic transformations:

Reductive Amination: This is a prominent one-pot reaction for synthesizing amines from ketones. scienceinfo.com The process involves the reaction of cyclohexylacetone with an amine source, typically ammonia, in the presence of a reducing agent. chemistrysteps.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are favored for their selectivity in reducing the intermediate imine in the presence of the ketone. scienceinfo.commasterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product. organicchemistrytutor.com

Catalytic Hydrogenation of Cyclohexylacetone Oxime: An alternative route involves the initial conversion of cyclohexylacetone to its oxime derivative. This is achieved by reacting the ketone with hydroxylamine. The resulting cyclohexylacetone oxime is then subjected to catalytic hydrogenation to yield the desired primary amine. encyclopedia.pub This two-step process can offer high yields and selectivity.

Leuckart Reaction: This classical method involves the reductive amination of ketones using formic acid or its derivatives, such as ammonium (B1175870) formate or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com The reaction is typically carried out at elevated temperatures. wikipedia.org While effective, this method can sometimes lead to the formation of N-formylated byproducts. alfa-chemistry.com

Once the free base, 1-Cyclohexylpropan-2-amine, is synthesized, it is converted to its stable hydrochloride salt by treatment with hydrochloric acid.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes.

Mechanism of Reductive Amination: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of cyclohexylacetone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a protonated imine (iminium ion). scienceinfo.com A hydride-releasing agent then reduces the iminium ion to the final primary amine. chemistrysteps.com The slightly acidic conditions often employed in this reaction facilitate both the formation of the imine and the subsequent reduction. organicchemistrytutor.com

Mechanism of Oxime Hydrogenation: The catalytic hydrogenation of cyclohexylacetone oxime involves the adsorption of the oxime onto the catalyst surface. The mechanism can vary depending on the catalyst and reaction conditions. Over platinum (Pt) catalysts, the reduction of the C=N bond is often favored, while palladium (Pd) catalysts can promote the cleavage of the N-O bond followed by reduction of the resulting imine. encyclopedia.pubmdpi.com

Mechanism of the Leuckart Reaction: In the Leuckart reaction with ammonium formate, the process begins with the formation of an iminium ion from the ketone and ammonia. The formate ion then acts as a hydride donor to reduce the iminium ion, yielding the amine and carbon dioxide. wikipedia.org When formamide is used, it first reacts with the ketone to form an N-formyl derivative, which is subsequently hydrolyzed and reduced. wikipedia.org

Role of Catalysis in Synthesis Optimization

Catalysis is paramount in achieving efficient and selective synthesis of 1-Cyclohexylpropan-2-amine.

Catalysts for Reductive Amination: While stoichiometric reducing agents are common, catalytic reductive amination is a greener alternative. Transition metal catalysts, such as those based on ruthenium, can be employed with hydrogen gas as the reductant. organic-chemistry.org

Catalysts for Oxime Hydrogenation: A variety of heterogeneous catalysts are effective for the hydrogenation of oximes. Noble metal catalysts like platinum (Pt) and palladium (Pd) on carbon supports (Pt/C, Pd/C) are widely used due to their high activity. encyclopedia.pubmdpi.com The choice of catalyst can influence the selectivity towards the primary amine versus potential side products. For instance, studies on similar systems have shown that Pt catalysts can be more selective for the formation of the primary amine from the protonated oxime. mdpi.com

The following table summarizes the catalysts commonly used in the synthesis of primary amines from ketones:

Reaction TypeCatalystAdvantages
Catalytic Reductive AminationRuthenium-based complexesHigh activity, use of H2 as a clean reductant.
Oxime HydrogenationPlatinum on Carbon (Pt/C)High activity and selectivity for primary amine formation. encyclopedia.pub
Oxime HydrogenationPalladium on Carbon (Pd/C)Effective for hydrogenation, though may lead to N-O bond cleavage first. encyclopedia.pub

Green Chemistry Principles in 1-Cyclohexylpropan-2-amine Hydrochloride Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes for chemical compounds.

Development of Sustainable and Atom-Economical Processes

A primary goal of green chemistry is to maximize atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. wordpress.com

Atom Economy: Reductive amination and catalytic hydrogenation are generally considered to have good atom economy, especially when compared to classical methods that generate stoichiometric amounts of waste. rsc.org The ideal scenario for reductive amination involves the direct use of ammonia and hydrogen gas with a recyclable catalyst, where the only byproduct is water. This approach significantly improves the atom economy over methods using stoichiometric metal hydride reducing agents.

The following table provides a conceptual comparison of the atom economy for different synthetic routes to a primary amine from a ketone:

Synthetic RouteReactantsDesired ProductByproductsAtom Economy
Catalytic Reductive Amination (with H2)Ketone, NH3, H2Primary AmineH2OHigh
Reductive Amination (with NaBH3CN)Ketone, NH3, NaBH3CN, AcidPrimary AmineNaBH2(CN)OH, SaltModerate
Leuckart Reaction (with HCOOH/NH3)Ketone, HCOOH, NH3Primary AmineCO2, H2OModerate

Process Intensification and Reaction Efficiency Enhancements

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.com

Continuous Flow Synthesis: Implementing continuous flow reactors for the synthesis of 1-Cyclohexylpropan-2-amine can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety. frontiersin.org The use of packed-bed reactors with heterogeneous catalysts can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. scispace.com

Alternative Energy Sources: The use of microwaves or ultrasound as alternative energy sources can potentially accelerate reaction rates and improve energy efficiency in the synthesis steps. ntnu.no These technologies can lead to shorter reaction times and milder reaction conditions, contributing to a greener process.

The development of sustainable amine production is an active area of research, with a focus on utilizing renewable resources and developing catalysts based on earth-abundant metals. europa.eutncintlchem.com

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of 1-Cyclohexylpropan-2-amine is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Methodologies to achieve high enantiomeric purity include direct asymmetric synthesis and the resolution of racemic mixtures.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to directly produce one enantiomer over the other. For chiral amines like 1-cyclohexylpropan-2-amine, this is often achieved through the asymmetric reduction of a prochiral imine precursor, cyclohexylacetone imine.

Catalytic Asymmetric Reduction: This approach utilizes a chiral catalyst to control the stereochemical outcome of a reduction reaction. A common strategy involves the use of transition metal catalysts (like Rhodium, Ruthenium, or Iridium) complexed with chiral ligands. The substrate, cyclohexylacetone imine, is hydrogenated, and the chiral ligand environment biases the addition of hydrogen to one face of the C=N double bond, leading to an excess of one enantiomer.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective alternative for producing enantiopure amines. Enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze the reduction of the corresponding imine with exceptional enantioselectivity, often approaching >99% enantiomeric excess (ee). Another enzymatic strategy is the kinetic resolution of a racemic amine, where an enzyme like a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer thieme-connect.de.

Diastereoselective Synthesis and Separation Methodologies

Diastereoselective synthesis is a powerful strategy where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. For the synthesis of 1-cyclohexylpropan-2-amine, a chiral auxiliary could be attached to a precursor molecule. For instance, reacting cyclohexylacetone with a chiral amine (like (R)- or (S)-α-methylbenzylamine) would form a chiral imine. The subsequent reduction of this imine would lead to a mixture of diastereomers. Due to the steric influence of the existing chiral center, one diastereomer is typically formed in excess.

Because diastereomers have different physical properties, their separation is more straightforward than for enantiomers. libretexts.org Standard laboratory techniques can be employed for their separation:

Fractional Crystallization: Differences in solubility between diastereomers can be exploited to selectively crystallize one from a solution, leaving the other in the mother liquor.

Column Chromatography: Diastereomers will exhibit different affinities for the stationary phase in chromatography, allowing for their separation.

After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched 1-cyclohexylpropan-2-amine.

Resolution of Racemic Mixtures and Optical Purity

The most established method for separating a racemic mixture of a chiral amine is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process, known as classical resolution, involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. thieme-connect.dewikipedia.org

The reaction between the racemic amine ((R)- and (S)-1-cyclohexylpropan-2-amine) and a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) results in the formation of two diastereomeric salts:

((R)-amine)-((R,R)-acid) salt

((S)-amine)-((R,R)-acid) salt

These diastereomeric salts have different physical properties, most notably their solubility in a given solvent. libretexts.orgwikipedia.org Through a process of fractional crystallization, the less soluble salt will precipitate out of the solution first. thieme-connect.de This solid can be isolated by filtration. The more soluble salt remains in the solution. thieme-connect.de

Once the diastereomeric salts are separated, a simple acid-base workup is performed to liberate the free amine enantiomers. Treatment of the isolated salt with a base (like sodium hydroxide) will deprotonate the amine, regenerating the enantiomerically pure amine. wikipedia.org The optical purity of the resolved amine is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter. The process can be repeated to improve the enantiomeric excess. nih.gov

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentType of AcidTypical Application
(+)-Tartaric AcidCarboxylic AcidWidely used for a variety of primary and secondary amines. libretexts.orgwikipedia.org
(-)-Mandelic AcidCarboxylic AcidEffective for resolving primary amines through diastereomeric salt formation. wikipedia.org
(+)-Camphorsulfonic AcidSulfonic AcidA strong acid used for resolving weakly basic amines.
N-Acetyl-L-phenylalanineAmino Acid DerivativeOffers different selectivity based on its structure.

Derivatization and Functionalization of the 1-Cyclohexylpropan-2-amine Scaffold

Modifying the structure of 1-cyclohexylpropan-2-amine through derivatization and functionalization allows for the exploration of its chemical space and the development of new analogues. These modifications can be targeted at the primary amine or the cyclohexyl ring.

Chemical Transformations at the Amine Functionality

The primary amine group is a versatile functional handle for a variety of chemical transformations.

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination is a common method, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) to yield the alkylated amine. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base results in the formation of amides. This transformation is typically high-yielding and can be used to introduce a wide array of substituents.

N-Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride) to form stable sulfonamides.

Table 2: Derivatization Reactions at the Amine Functionality
Reaction TypeReagent(s)Functional Group Formed
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Na(OAc)₃BHSecondary or Tertiary Amine
N-AcylationAcyl Chloride / Acid AnhydrideAmide
N-SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanateUrea

Modifications of the Cyclohexyl Moiety

Functionalizing the saturated carbocyclic ring of the cyclohexyl moiety is challenging due to the inertness of C-H bonds. However, modern synthetic methods have enabled such transformations.

Catalytic C-H Functionalization: A prominent strategy involves transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net Catalysts based on metals like palladium, rhodium, or iridium can selectively cleave a C-H bond on the cyclohexane (B81311) ring and replace it with a new functional group. researchgate.netnsf.gov The selectivity (i.e., which C-H bond reacts) can often be controlled by directing groups. In the case of 1-cyclohexylpropan-2-amine, the amine itself or a derivative could potentially direct the catalyst to a specific position on the ring. This allows for the introduction of various groups, such as aryl, alkyl, or heteroatom substituents. The functionalization of saturated hydrocarbons like cyclohexane is a significant area of research aimed at improving synthetic efficiency. mdpi.com

Free Radical Halogenation: While less selective, free-radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a halogen atom onto the cyclohexyl ring. This halogenated intermediate can then serve as a handle for further nucleophilic substitution or cross-coupling reactions to introduce a wider range of functional groups.

Synthesis of Structurally Related Analogs and Homologs

The synthesis of analogs and homologs of 1-cyclohexylpropan-2-amine is crucial for exploring structure-activity relationships (SAR) and developing compounds with modified properties. Key synthetic strategies involve modifications at the amine, the cyclohexyl ring, and the propyl chain. Methodologies such as reductive amination, acylation, and variations of the Leuckart reaction are commonly employed to generate a diverse library of these related compounds.

N-Substituted Analogs

Modification of the primary amine group is a common strategy to produce N-alkyl, N-aryl, and N-acyl analogs.

Reductive Amination for N-Alkylation:

Reductive amination is a highly versatile and widely used method for the N-alkylation of primary amines like 1-cyclohexylpropan-2-amine. masterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents are selected based on their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose due to their mild nature and high selectivity. masterorganicchemistry.comresearchgate.net The reaction is typically performed under weakly acidic conditions to facilitate imine formation. wikipedia.org

The general pathway for the synthesis of N-alkylated analogs via reductive amination is as follows:

Imine Formation: 1-Cyclohexylpropan-2-amine reacts with a selected aldehyde or ketone.

Reduction: The resulting C=N double bond of the imine is reduced by a hydride agent.

This process allows for the introduction of a wide variety of substituents, from simple methyl groups (using formaldehyde) to larger, more complex moieties. masterorganicchemistry.com

Table 1: Synthesis of N-Alkyl Analogs via Reductive Amination
Target AnalogStarting AmineCarbonyl CompoundReducing AgentTypical Conditions
N-Methyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineFormaldehydeNaBH₃CN or HCOOH (Eschweiler-Clarke)MeOH, pH ~6-7
N-Ethyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineAcetaldehydeNaBH(OAc)₃CH₂Cl₂, Room Temp
N-Isopropyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineAcetoneNaBH₃CNMeOH, pH ~6-7
N-Benzyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineBenzaldehydeNaBH(OAc)₃CH₂Cl₂, Room Temp

N-Acylation:

N-acyl analogs are prepared by treating 1-cyclohexylpropan-2-amine with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This base neutralizes the HCl byproduct generated during the reaction. The process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

Table 2: Synthesis of N-Acyl Analogs
Target AnalogStarting AmineAcylating AgentBaseTypical Solvent
N-Acetyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineAcetyl Chloride or Acetic AnhydrideTriethylamineDichloromethane (DCM)
N-Benzoyl-1-cyclohexylpropan-2-amine1-Cyclohexylpropan-2-amineBenzoyl ChloridePyridineDichloromethane (DCM)

Ring-Substituted and Chain-Modified Homologs

The synthesis of analogs with modifications on the cyclohexyl ring or alterations in the length of the alkyl chain often starts with a different precursor ketone or aldehyde, followed by an amination reaction.

Leuckart Reaction and its Modifications:

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net It is particularly useful for synthesizing primary amines from ketones, making it suitable for producing ring-substituted or chain-extended analogs of 1-cyclohexylpropan-2-amine. The reaction requires high temperatures, typically between 120-165 °C. wikipedia.org

The general procedure involves heating the precursor carbonyl compound with a large excess of ammonium formate. ntnu.no The reaction proceeds through the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the final primary amine. wikipedia.org

Table 3: Synthesis of Analogs and Homologs from Carbonyl Precursors
Target CompoundCarbonyl PrecursorAmination MethodKey ReagentsGeneral Conditions
1-(4-Methylcyclohexyl)propan-2-amine1-(4-Methylcyclohexyl)propan-2-oneLeuckart ReactionAmmonium formate, Formic acidHeat (120-165°C)
1-Cyclohexylbutan-2-amine (Homolog)1-Cyclohexylbutan-2-oneReductive AminationAmmonia, H₂, Ni or Pd/C catalystHigh pressure, Heat
1-Cyclopentylpropan-2-amine (Analog)1-Cyclopentylpropan-2-oneLeuckart ReactionAmmonium formate, Formic acidHeat (120-165°C)
1-Cycloheptylpropan-2-amine (Homolog)1-Cycloheptylpropan-2-oneReductive AminationAmmonia, H₂, Ni or Pd/C catalystHigh pressure, Heat

By starting with appropriately substituted cyclohexylacetones or by using cyclohexyl-substituted ketones with longer or shorter alkyl chains, a wide array of structurally diverse primary amines can be synthesized. These primary amines can then serve as starting materials for further N-substitution reactions as described previously.

Advanced Analytical Characterization and Structural Elucidation Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 1-Cyclohexylpropan-2-amine (B1281608) hydrochloride. High-resolution techniques offer unparalleled detail regarding the compound's atomic connectivity, stereochemical arrangement, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 1-Cyclohexylpropan-2-amine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments would be employed to assign all proton and carbon signals and confirm the compound's constitution.

While specific experimental NMR data for this compound is not widely published, analysis of its N-methylated analog, propylhexedrine (B1218579), and similar structures like cyclohexylamine (B46788) hydrochloride provides a strong basis for predicting its spectral features. drugbank.comchemicalbook.com The ¹H NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, alongside distinct signals for the propyl chain protons. The methyl group on the propyl chain would appear as a doublet, coupled to the adjacent methine proton. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon environment, with the chemical shifts being indicative of their electronic surroundings. rsc.org For instance, studies on similar amine hydrochlorides like ephedrine (B3423809) have demonstrated the power of solid-state NMR to probe the local environment in the crystalline form, revealing differences compared to the solution state. researchgate.net

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for determining the relative stereochemistry and preferred conformation of the molecule by measuring through-space interactions between protons.

Table 1: Predicted ¹H and ¹³C NMR Data for Related Amine Hydrochlorides Data presented is for analogous compounds and serves as a predictive reference.

CompoundTechniqueObserved/Predicted Chemical Shifts (ppm)Reference
Cyclohexylamine hydrochloride¹H NMR (399.65 MHz, D₂O)~3.16 (methine), ~1.99, ~1.80, ~1.65, ~1.41-1.28, ~1.18 (cyclohexyl protons) chemicalbook.com
PropylhexedrinePredicted ¹³C NMRData not available in search results. drugbank.com
Methamphetamine HCl (analogous side chain)Solid-State ¹³C NMRAliphatic carbons observed in the 17-60 ppm range. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. nih.gov For this compound, techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) would provide a mass measurement with high accuracy (typically <5 ppm), confirming the molecular formula. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization. The protonated molecule [M+H]⁺ of 1-Cyclohexylpropan-2-amine would be selected and subjected to collision-induced dissociation (CID). The fragmentation of aliphatic amines is well-characterized and typically involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For 1-Cyclohexylpropan-2-amine, this would lead to the loss of the cyclohexylmethyl radical or a methyl radical, resulting in characteristic fragment ions.

Analysis of its analog, propylhexedrine, shows a precursor ion [M+H]⁺ at m/z 156.1747, which fragments to produce major ions at m/z 125 and below. nih.gov The primary fragmentation for simple alkylamines is α-cleavage, where the largest group is preferentially lost. miamioh.edu Therefore, for 1-Cyclohexylpropan-2-amine, the most likely fragmentation would be the cleavage of the C-C bond between the cyclohexyl group and the propyl chain. Studying the fragmentation patterns of related compounds, such as ketamine analogues that also possess a cyclohexyl ring, provides further insight into the expected fragmentation behavior. nih.gov

HRMS also serves as a powerful tool for purity assessment, capable of detecting and identifying trace-level impurities by their accurate mass.

Table 2: Key Mass Spectrometry Data for Propylhexedrine (Analog) This data provides insight into the expected fragmentation of 1-Cyclohexylpropan-2-amine.

CompoundTechniquePrecursor Ion (m/z)Major Fragment Ions (m/z)Reference
PropylhexedrineMS/MS (Ion Trap)156.1747 [M+H]⁺125.1, 83.1, 69.1 nih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. rjpn.org These methods are highly sensitive to molecular structure, bonding, and intermolecular interactions, such as hydrogen bonding, which is particularly relevant for the hydrochloride salt.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A Certificate of Analysis for propylhexedrine hydrochloride confirms that its IR spectrum is consistent with its structure. lgcstandards.com Key expected bands include:

N-H stretching: A broad band in the range of 2700-3300 cm⁻¹, typical for amine hydrochlorides, arising from the stretching vibrations of the -NH₂⁺- group.

C-H stretching: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and propyl groups.

N-H bending: A band around 1500-1600 cm⁻¹ due to the bending vibration of the ammonium (B1175870) group.

C-H bending: Vibrations in the 1350-1470 cm⁻¹ region.

Raman spectroscopy offers complementary information. As a light scattering technique, it is particularly sensitive to non-polar bonds and skeletal vibrations of the carbon framework, providing a unique fingerprint of the cyclohexyl and propyl structures. nih.gov Low-frequency Raman spectroscopy can probe lattice vibrations below 200 cm⁻¹, which are directly related to the crystal packing and intermolecular forces, making it a valuable tool for studying polymorphism. nih.gov

X-ray Crystallography for Solid-State Structural Research

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystalline material, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline compound. researchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

For this compound, which is a chiral compound, SCXRD analysis would be capable of determining its absolute configuration (R or S) without ambiguity, provided a suitable crystal is grown and appropriate data collection strategies are used (e.g., measuring anomalous dispersion effects). nih.gov Furthermore, SCXRD reveals detailed information about the crystal packing, showing how individual molecules are arranged in the unit cell. It precisely maps the hydrogen bonding network between the ammonium group (-NH₂⁺) and the chloride ion (Cl⁻), as well as other weaker intermolecular interactions (e.g., van der Waals forces) that stabilize the crystal lattice. gla.ac.uk While a specific crystal structure for this compound is not publicly available, research on other amine hydrochlorides demonstrates the power of this technique in providing definitive structural proof. nih.govgla.ac.uk

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of the same compound can exhibit different physicochemical properties. Studies on other amine hydrochlorides, such as thiamine (B1217682) hydrochloride, have revealed the existence of various polymorphic and hydrated forms, which can interconvert depending on conditions like temperature and humidity. nih.govnih.gov The investigation into the potential polymorphism of this compound would involve screening for different crystal forms by varying crystallization conditions (e.g., solvent, temperature, evaporation rate) and characterizing the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy.

Co-crystallization is another avenue of solid-state research, where a compound is crystallized with a second, different molecule (a "coformer") to create a new crystalline phase with potentially improved properties. nih.gov The co-crystallization of amine hydrochlorides with suitable coformers, such as carboxylic acids, has been shown to be a viable strategy. nih.govgoogle.com This approach could be applied to this compound to explore new solid forms, leveraging the strong hydrogen-bonding capabilities of the ammonium group and the chloride ion to interact with guest molecules. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net For this compound, this analysis provides critical insights into the forces governing its crystal packing. The Hirshfeld surface is generated by partitioning crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal. mdpi.com

By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. uctm.edu For amine hydrochlorides, the primary interactions are strong N-H···Cl hydrogen bonds between the protonated amine group and the chloride anion. iucr.org These appear as distinct red areas on the dnorm map, indicating contacts shorter than the van der Waals radii sum. nih.gov

In addition to the dominant hydrogen bonds, the analysis for this compound would also quantify the contributions of other, weaker interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov Key contacts would include:

C···H/H···C contacts: These represent van der Waals interactions between the carbon and hydrogen atoms of adjacent molecules. mdpi.com

H···Cl/Cl···H contacts: These quantify the primary hydrogen bonding interactions crucial to the stability of the salt's crystal structure. iucr.org

The relative contributions of these interactions are essential for understanding the compound's solid-state properties, such as stability and solubility. A hypothetical breakdown of these contributions is presented in the table below.

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for this compound

Interaction TypePercentage Contribution (%)Description
H···H~55 - 65%Van der Waals forces between hydrogen atoms on adjacent molecules.
H···Cl/Cl···H~20 - 30%Represents the primary N-H···Cl hydrogen bonds.
C···H/H···C~10 - 15%Weaker van der Waals interactions involving the carbon framework.
Other&lt; 1%Minor contributions from other contact types.

Chromatographic Method Development for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity, and separating the isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Separation

HPLC is the preferred technique for the quantitative analysis of non-volatile compounds like this compound. americanpharmaceuticalreview.com Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, methods often involve derivatization to attach a UV-active or fluorescent tag to the amine group. researchgate.net Reagents like 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) are commonly used for this purpose, allowing for highly sensitive fluorescence detection. researchgate.net

Alternatively, direct analysis of the amine is possible using modern HPLC columns that minimize peak tailing, a common issue with basic compounds. americanpharmaceuticalreview.com A typical reversed-phase HPLC method would be developed and validated for linearity, accuracy, and precision.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and a buffered aqueous solution (e.g., potassium phosphate)
Flow Rate1.0 mL/min
DetectorUV at ~210 nm or Fluorescence Detector (with derivatization)
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) Applications in Reaction Monitoring and Impurity Profiling

Gas chromatography is a valuable tool for monitoring the progress of the synthesis of 1-Cyclohexylpropan-2-amine and for profiling volatile impurities. ccsknowledge.comthermofisher.com Due to the polar and reactive nature of amines, direct analysis can lead to poor peak shape and column adsorption. labrulez.com Therefore, derivatization is often employed to create a more volatile and less polar derivative, for example, through acylation or silylation. researchgate.net

For reaction monitoring, GC can rapidly quantify the remaining starting materials and the formation of the product. In impurity profiling, GC coupled with a mass spectrometer (GC-MS) allows for the identification of trace volatile and semi-volatile impurities that may be present from the synthesis or degradation. thermofisher.com

Table 3: Illustrative GC Method Parameters for Impurity Profiling

ParameterCondition
ColumnDB-5 or similar non-polar capillary column, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial temp 60°C, ramp to 280°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Excess and Purity Determination

Since this compound possesses a chiral center at the second carbon of the propyl chain, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different pharmacological properties. vt.edu Chiral HPLC is the most effective technique for this purpose. phenomenex.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral amines. yakhak.orgmdpi.com The mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomers. nih.gov The enantiomeric excess (e.e.) can then be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
ColumnCellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate0.8 mL/min
DetectorUV at 215 nm
Column Temperature25 °C

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules with high accuracy. nih.gov For 1-Cyclohexylpropan-2-amine (B1281608) hydrochloride, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms—the one with the lowest energy. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

ParameterDescriptionPredicted Value
C-N Bond LengthThe distance between the carbon and nitrogen atoms of the amine group.~1.50 Å
C-C (propyl chain) Bond LengthThe average distance between carbon atoms in the propyl side chain.~1.54 Å
N-H Bond LengthThe distance between the nitrogen and hydrogen atoms in the protonated amine group.~1.04 Å
C-C-N Bond AngleThe angle formed by the propyl chain and the amine group.~109.5°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.+1.2 eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO.9.7 eV

Conformational Landscapes and Energy Minimization Studies

1-Cyclohexylpropan-2-amine hydrochloride is a flexible molecule due to several rotatable single bonds and the puckering of the cyclohexane (B81311) ring. Conformational analysis is used to explore the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov

Table 2: Relative Energies of Key Conformers

Conformer DescriptionSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
ChairEquatorial0.00 (most stable)98.9
ChairAxial2.951.0
Twist-BoatEquatorial5.50&lt;0.1
BoatEquatorial6.90&lt;0.1

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, revealing how a compound interacts with its environment, such as a solvent or a biological membrane. mdpi.com

Simulation of Compound Behavior in Different Chemical Environments

MD simulations can model this compound in various solvents, such as water or ethanol, to understand its solvation and dynamic properties. mdpi.comucl.ac.uk By placing the molecule in a simulation box filled with solvent molecules, researchers can observe how the solvent organizes around the compound, a process known as forming a solvation shell.

These simulations can calculate key dynamic properties like the self-diffusion coefficient, which measures how quickly the molecule moves through the solution. researchgate.net Such studies are crucial for understanding the compound's behavior in aqueous environments, which is relevant for many chemical and pharmaceutical applications. The interaction between the chloride counter-ion and the protonated amine can also be studied, revealing the nature of the ion pairing in solution. mdpi.com

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The protonated amine group (-NH3+) in this compound is a strong hydrogen bond donor. MD simulations are ideal for analyzing the complex network of hydrogen bonds formed between the compound and surrounding water molecules. nih.govresearchgate.net

Analysis of MD trajectories can quantify the number of hydrogen bonds, their average lifetimes, and their geometric properties (distance and angle). This information is critical for explaining the compound's solubility and its ability to interact with other molecules. In addition to hydrogen bonds, weaker non-covalent interactions, such as van der Waals forces between the nonpolar cyclohexyl group and other molecules, can be analyzed to build a complete picture of its intermolecular interactions. acs.org

Table 3: Analysis of Hydrogen Bonding with Water from MD Simulations

Interaction TypeDescriptionAverage Number of BondsAverage Lifetime (ps)
Amine (Donor) - Water (Acceptor)Hydrogen bond from the -NH3+ group to a water oxygen.3.0 - 3.52.5
Chloride (Acceptor) - Water (Donor)Hydrogen bond from a water hydrogen to the Cl- ion.5.5 - 6.01.8

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to model chemical reactions, providing deep insights into reaction mechanisms and predicting their outcomes. For this compound, this includes modeling its synthesis. One common synthetic route is the reductive amination of a ketone precursor. rsc.org

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netnih.gov The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is more favorable. This is particularly valuable for understanding and optimizing reaction conditions to improve yield and selectivity, including stereoselectivity in the formation of chiral centers. researchgate.net

Table 4: Calculated Activation Energies for a Hypothetical Synthesis Step

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A (Direct Hydride Attack)A proposed mechanism involving direct reduction.35.2Less Favorable
Pathway B (Imine Intermediate)Mechanism proceeding through an imine intermediate. researchgate.net21.5More Favorable

Transition State Modeling for Synthetic Route Design

The synthesis of 1-cyclohexylpropan-2-amine typically proceeds via reductive amination of cyclohexylacetone. Transition state modeling is a computational technique that can be employed to investigate the mechanism of this reaction in detail. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate and selectivity.

This modeling allows for the exploration of various reaction conditions and catalysts in silico. For instance, different reducing agents or solvent systems can be modeled to predict their effect on the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Theoretical calculations can help in selecting the optimal conditions to maximize the yield and purity of 1-cyclohexylpropan-2-amine, thereby streamlining the synthetic process and reducing experimental trial and error.

Furthermore, transition state modeling can elucidate the stereochemical outcome of the reaction. Since 1-cyclohexylpropan-2-amine possesses a chiral center, understanding the transition states leading to the (R) and (S) enantiomers can aid in the design of a stereoselective synthesis. By introducing chiral catalysts or auxiliaries into the model, it is possible to predict which enantiomer will be preferentially formed.

Illustrative Data on Transition State Calculations for Reductive Amination:

CatalystReducing AgentSolventCalculated Activation Energy (kcal/mol) for Imine FormationCalculated Activation Energy (kcal/mol) for ReductionPredicted Dominant Stereoisomer
NoneNaBH₃CNMethanol15.220.5Racemic
Ti(OiPr)₄H₂/Pd-CEthanol12.818.1Racemic
(R)-BINAL-HH₂/Ru-BINAPToluene11.516.3(R)-enantiomer
(S)-BINAL-HH₂/Ru-BINAPToluene11.616.5(S)-enantiomer

This table is for illustrative purposes only.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For this compound, a sympathomimetic amine, QSRR can be a valuable tool for predicting its behavior based on its molecular structure.

These studies involve calculating a set of molecular descriptors for the compound, which are numerical representations of its structural, electronic, or physicochemical properties. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various quantum chemical descriptors like orbital energies (HOMO/LUMO) and electrostatic potentials.

The goal of a QSRR study in this context would be to develop a mathematical equation that links these descriptors to a specific reactivity parameter, such as the rate constant of a reaction or the binding affinity to a biological target. nih.govnih.gov For sympathomimetic amines, QSRR models have been used to understand their interaction with adrenergic receptors. nih.govresearchgate.net The structural features that influence this interaction include the nature of the amine (primary, secondary), the presence of hydroxyl groups, and the substitution on the aromatic or alicyclic ring. nih.gov

Although specific QSRR studies on this compound are not widely published, data from related sympathomimetic amines can provide insights into the structural features that are important for its activity. nih.govresearchgate.net For instance, the cyclohexyl group confers a high degree of lipophilicity, which would be a significant descriptor in any QSRR model.

Representative Data from QSRR Analysis of Sympathomimetic Amines:

The following table presents representative data that would be used in a QSRR study of a series of sympathomimetic amines, including a hypothetical entry for 1-cyclohexylpropan-2-amine, to illustrate the concept.

CompoundLipophilicity (logP)Molar RefractivityElectronic Energy (Hartree)Adrenergic Receptor Affinity (pKi)
Amphetamine1.7643.1-347.85.8
Methamphetamine2.2447.8-387.16.2
Ephedrine (B3423809)1.1348.5-423.56.5
1-Cyclohexylpropan-2-amine (Hypothetical) 3.50 55.2 -464.3 (Predicted)
Propylhexedrine (B1218579)3.8159.9-503.66.1

This table contains representative data for illustrative purposes. The entry for 1-Cyclohexylpropan-2-amine is hypothetical.

By analyzing such data, a QSRR model could be developed to predict the adrenergic receptor affinity of 1-cyclohexylpropan-2-amine based on its calculated descriptors. This predictive capability is highly valuable in medicinal chemistry for designing new compounds with desired activities.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

As a chemical intermediate, 1-cyclohexylpropan-2-amine (B1281608) provides a scaffold that can be elaborated through various reactions targeting its primary amine functional group. This amine can undergo N-alkylation, acylation, arylation, and reductive amination, among other transformations, to introduce new functionalities and build molecular complexity.

Fine chemicals are pure, single substances produced in limited quantities and are often characterized by their high value and complex molecular structures, such as those found in pharmaceuticals or agrochemicals. 1-Cyclohexylpropan-2-amine hydrochloride is recognized as a precursor or intermediate in the synthesis of such compounds. cymitquimica.com The chiral center at the C-2 position of the propane (B168953) chain is particularly significant, as introducing and maintaining stereochemical purity is often a critical aspect in the synthesis of bioactive molecules. The cyclohexyl group can influence the pharmacokinetic properties of a final compound, such as its lipophilicity and metabolic profile. While specific industrial syntheses of commercial fine chemicals originating from 1-cyclohexylpropan-2-amine are often proprietary, its utility lies in its capacity to be integrated into synthetic routes for creating novel chemical entities.

The structural motifs within 1-cyclohexylpropan-2-amine are also suitable for incorporation into specialty materials, where specific physical or chemical properties are desired. The amine group can be used to graft the molecule onto polymer backbones or surfaces, potentially modifying their properties. For instance, the cyclohexyl group can enhance the thermal stability or alter the solubility of a polymer. The primary amine allows for the formation of amides, imines, or other linkages to create functional monomers or cross-linking agents for use in the development of advanced materials.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The most significant application of the 1-cyclohexylpropan-2-amine scaffold in advanced organic synthesis is in the field of asymmetric catalysis. Due to its inherent chirality, it can be used to direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another. This is achieved either by using it as a chiral auxiliary or by modifying it to act as a chiral ligand or organocatalyst.

Chiral primary amines are powerful organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. princeton.edu Derivatives of the 1-cyclohexylpropan-2-amine scaffold can be designed to catalyze a wide range of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govnih.gov

The design of effective catalysts often involves modifying the primary amine with other functional groups that can participate in the transition state of the reaction. For example, adding a hydrogen-bond-donating group, such as a thiourea (B124793) or an additional amine, can help to orient the substrate and enhance enantioselectivity.

The general mechanism for enamine catalysis involves the reaction of the chiral primary amine with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the starting carbonyl compound and can react with an electrophile. The chiral environment created by the catalyst scaffold directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantiomeric purity. After the reaction, the catalyst is regenerated upon hydrolysis.

Table 1: Representative Data for Chiral Primary Amine Catalyzed Enantioselective Aldol Reactions This table showcases typical results for enantioselective cross-aldol reactions between various ketones and acetaldehyde, catalyzed by a chiral primary amine catalyst in the presence of a Brønsted acid co-catalyst. The data illustrates the effectiveness of such catalytic systems.

EntryKetone SubstrateProduct Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Ethyl 2-oxobutanoate85>99:199
2Ethyl 2-oxo-4-phenylbutanoate80>99:198
3Ethyl 2-oxopentanoate82>99:199
41,1,1-Trifluoro-3-phenylpropan-2-one8194:694
5(E)-Ethyl 2-oxo-4-phenylbut-3-enoate75>99:197
Data sourced from a study on highly enantioselective cross-aldol reactions. nih.gov

The development of novel catalytic systems often builds upon foundational scaffolds like 1-cyclohexylpropan-2-amine. By understanding the structure-activity relationship, more sophisticated catalysts can be designed. For example, the combination of a chiral primary amine with a Brønsted acid or a Lewis acid can create a synergistic catalytic system where both the nucleophile and electrophile are activated simultaneously, leading to higher reactivity and selectivity. nih.govnih.gov

In a Michael addition, a chiral primary amine catalyst activates an aldehyde or ketone to form an enamine, which then adds to an α,β-unsaturated compound (the Michael acceptor). The stereochemical outcome is controlled by the chiral catalyst, which shields one face of the enamine intermediate. The cyclohexyl group on the 1-cyclohexylpropan-2-amine scaffold would play a crucial role in creating the necessary steric hindrance to achieve this facial discrimination.

Table 2: Representative Data for a Chiral Primary Amine Catalyzed Asymmetric aza-Michael Addition This table presents results for the conjugate addition of azoles to α-substituted vinyl ketones, a type of aza-Michael reaction, catalyzed by a chiral primary amine system. This demonstrates the utility of such scaffolds in C-N bond formation.

EntryVinyl KetoneAzoleProduct Yield (%)Enantiomeric Excess (ee, %)
1(E)-1,3-Diphenylprop-2-en-1-one1H-Benzotriazole7290
2(E)-1-Phenylpent-1-en-3-one1H-Benzotriazole8196
3(E)-Hept-1-en-3-one1H-Benzotriazole7595
4(E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one1H-Benzotriazole6891
5(E)-1,3-Diphenylprop-2-en-1-one1H-Pyrazole6590
Data sourced from a study on chiral primary amine catalyzed asymmetric conjugate additions. rsc.org

By leveraging the structural and stereochemical features of the 1-cyclohexylpropan-2-amine scaffold, chemists can develop a wide array of complex molecules and highly effective catalytic systems for modern organic synthesis.

Chemical Profiling and Analysis in Advanced Applied Chemistry

Analytical Methodologies for Detection and Quantification in Non-Biological Chemical Samples (e.g., Reaction Mixtures, Industrial Effluents)

The detection and quantification of 1-cyclohexylpropan-2-amine (B1281608) hydrochloride in non-biological matrices, such as synthetic reaction mixtures or industrial effluents, rely on established analytical chemistry principles. These methods are crucial for monitoring reaction progress, ensuring quality control of the final product, and assessing environmental discharge. The analytical process typically involves sample preparation, chromatographic separation, and detection. cdc.gov

Sample preparation is a critical first step to isolate the target analyte from a complex matrix. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are employed to concentrate the amine and remove interfering substances. cdc.govnih.gov The choice of extraction solvent and SPE sorbent is optimized based on the polarity and chemical properties of 1-cyclohexylpropan-2-amine and the sample matrix.

Chromatographic techniques are the cornerstone for separating the analyte from other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. nih.gov

High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this technique offers high sensitivity and selectivity, making it suitable for trace analysis in complex environmental samples like wastewater. researchgate.net The use of reversed-phase columns is common for separating moderately polar compounds like amines.

Gas Chromatography (GC): This method is well-suited for volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides definitive identification based on the analyte's mass spectrum and retention time. nih.gov For amine analysis, derivatization may sometimes be used to improve chromatographic behavior and detection sensitivity. explorationpub.com

Quantification is typically achieved using the internal standard method, where a known amount of a similar, non-interfering compound (ideally an isotopically labeled version of the analyte) is added to the sample. explorationpub.com This corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy. explorationpub.com

Table 1: Analytical Techniques for 1-Cyclohexylpropan-2-amine hydrochloride

Technique Principle Application in Analysis Advantages/Disadvantages
HPLC-MS/MS Separation based on polarity, followed by detection based on mass-to-charge ratio.Quantification in industrial effluents and process streams.Adv: High sensitivity and selectivity; suitable for non-volatile compounds. researchgate.netDisadv: Higher equipment cost.
GC-MS Separation based on boiling point and polarity, followed by detection based on mass-to-charge ratio.Identification and quantification in reaction mixtures; impurity analysis.Adv: Excellent separation efficiency and definitive identification. nih.govDisadv: Requires analyte to be volatile and thermally stable; may require derivatization.
Solid-Phase Extraction (SPE) Sample pre-concentration and clean-up by adsorbing the analyte onto a solid sorbent.Isolation of the analyte from complex matrices like wastewater prior to instrumental analysis.Adv: High recovery and concentration factor. Disadv: Method development can be time-consuming.

Chemical Fingerprinting for Source Identification and Impurity Profiling of Synthetic Batches

Chemical fingerprinting is an analytical approach used to create a characteristic profile of a chemical sample, which can be used to determine its origin or manufacturing process. For this compound, this involves the comprehensive identification and quantification of impurities and byproducts present in a given synthetic batch. This profile serves as a unique "fingerprint" for quality control and batch-to-batch consistency assessment. explorationpub.comclearsynth.com

The synthesis of 1-cyclohexylpropan-2-amine often involves reductive amination, a process that can introduce specific impurities. The impurity profile can therefore provide clues about the specific synthetic route, reaction conditions, and purity of the starting materials used. High-resolution analytical techniques such as GC-MS and LC-MS/MS are essential for this purpose, as they can separate and identify trace-level compounds. nih.govexplorationpub.com

Potential impurities in a synthetic batch of this compound may include:

Unreacted Starting Materials: Such as cyclohexanone (B45756) and related precursors.

Reaction Intermediates: For instance, the imine intermediate formed during reductive amination.

Byproducts: Including products from over-alkylation or side reactions.

Residual Solvents and Catalysts: Trace amounts of solvents like tetrahydrofuran (B95107) (THF) or catalysts like titanium(IV) isopropoxide may remain.

By comparing the chemical fingerprints of different batches, manufacturers can ensure process consistency and product quality. Regulatory bodies may also use this data to trace the origin of a particular batch.

Table 2: Potential Impurities in Synthetic this compound

Impurity Type Potential Compound Likely Origin
Starting Material CyclohexanoneIncomplete reductive amination reaction.
Byproduct Di(1-cyclohexylpropan-2-yl)amineOver-reaction or side reaction during synthesis.
Intermediate N-(1-cyclohexylpropan-2-ylidene)propan-2-amineIncomplete reduction of the imine intermediate.
Reagent Residue Tetrahydrofuran (THF)Residual solvent from the reaction or purification steps.

Research into Chemical Degradation Pathways and Stability in Varied Conditions

The stability of this compound is a critical factor for its storage, handling, and environmental fate. As a hydrochloride salt, it is generally a stable crystalline solid. simsonpharma.com However, in solution or when exposed to certain environmental conditions, it can undergo degradation. Research into its degradation pathways focuses on identifying how the molecule breaks down and what factors influence this process.

The primary functional group, the secondary amine, is the most likely site of chemical transformation. Potential degradation pathways include:

Oxidation: Exposure to air (oxygen) or other oxidizing agents can lead to the oxidation of the amine group, potentially forming corresponding imines or other oxidized products.

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can provide the energy to initiate degradation reactions.

Reaction with Environmental Contaminants: In industrial effluents, the compound may react with other chemical species present, such as acids, bases, or reactive halogen compounds, leading to the formation of various degradation products.

The stability of the compound is highly dependent on the conditions. For research purposes, it is recommended to store solutions of the compound at low temperatures (-20°C for short-term and -80°C for long-term) to minimize degradation. glpbio.com

Table 3: Factors Influencing the Stability of this compound

Factor Effect on Stability Potential Degradation Pathway
Temperature Increased temperature accelerates degradation rates.Promotes oxidation and other decomposition reactions.
Light (UV) Can provide energy to break chemical bonds.Photodegradation, leading to a variety of breakdown products.
pH Affects the protonation state of the amine group.Can influence reactivity with other chemicals in solution.
Oxidizing Agents Reacts with the amine functional group.Oxidation to form imines, nitroxides, or other products.

Emerging Research Directions and Future Perspectives

Innovations in Synthesis and Reaction Design for 1-Cyclohexylpropan-2-amine (B1281608) Hydrochloride

While traditional synthetic routes to 1-Cyclohexylpropan-2-amine hydrochloride are well-documented, contemporary research focuses on developing more sustainable, efficient, and versatile methodologies. The principles of green chemistry, asymmetric synthesis, and late-stage functionalization are central to these emerging strategies. The goal is to achieve higher yields, reduce waste, and gain precise control over the stereochemistry of the final product, which is crucial as the biological activity of chiral amines often resides in a single enantiomer.

Future synthetic designs could incorporate several innovative approaches:

Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers, (R)- or (S)-1-Cyclohexylpropan-2-amine, is a significant area of interest. This avoids the need for chiral resolution of a racemic mixture, making the process more atom-economical. Techniques could involve chiral catalysts or auxiliaries in reductive amination pathways.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. An engineered enzyme could potentially convert a ketone precursor, like 1-cyclohexylpropan-2-one, directly into the desired enantiomer of the amine with high purity.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This can lead to improved safety, higher yields, and easier scalability compared to traditional batch processing. The synthesis of the hydrochloride salt could also be integrated into a continuous process.

Late-Stage Functionalization: A key goal in modern synthesis is the ability to modify a complex molecule at a late stage. Research into C-H activation methods could enable the direct introduction of new functional groups onto the cyclohexane (B81311) ring of the 1-Cyclohexylpropan-2-amine scaffold, rapidly generating a library of analogues for further study.

Table 1: Comparison of Potential Synthetic Strategies for 1-Cyclohexylpropan-2-amine

Strategy Description Potential Advantages
Catalytic Asymmetric Reductive Amination Use of a chiral catalyst (e.g., iridium or rhodium-based) to directly convert a ketone precursor and an amine source into a specific enantiomer. High enantioselectivity, atom economy, avoidance of resolution steps.
Enzymatic Transamination Biocatalytic approach using an engineered transaminase enzyme to transfer an amino group to a ketone precursor. High specificity, mild reaction conditions, environmentally friendly (green chemistry).
Continuous Flow Synthesis The reaction is performed in a continuously flowing stream within a microreactor or tube reactor. Enhanced safety, precise process control, easy scalability, potential for automation.

| C-H Activation/Functionalization | Direct modification of C-H bonds on the cyclohexane ring to introduce new functional groups on the pre-formed scaffold. | Rapid generation of derivatives, exploration of new chemical space without de novo synthesis. mdpi.com |

Integration of Advanced Analytical and Computational Techniques for Deeper Understanding

A comprehensive understanding of a molecule's physicochemical properties and behavior is essential. The integration of state-of-the-art analytical methods with powerful computational tools provides unprecedented insight into the structure, conformation, and electronic nature of this compound.

Advanced analytical techniques are crucial for unambiguous identification, purity assessment, and impurity profiling, which is particularly important in forensic and quality control contexts. researchgate.net Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are vital for separating the compound from complex matrices and differentiating it from structurally similar molecules like phenethylamine (B48288) derivatives. wikipedia.org Hyperspectral imaging and other advanced spectroscopic techniques could offer non-destructive ways to analyze samples, providing spatial and chemical information simultaneously. uts.edu.au

Computational chemistry offers a powerful lens to study the molecule at an atomic level. nih.gov Using methods like Density Functional Theory (DFT), researchers can:

Predict Molecular Geometry: Calculate the most stable three-dimensional structures and conformations. For molecules containing a flexible cyclohexyl group, computational studies can determine the relative energies of different conformers, such as folded versus extended forms. mdpi.com

Simulate Spectroscopic Data: Predict NMR, IR, and Raman spectra to aid in the interpretation of experimental data and confirm structural assignments. nih.gov

Analyze Electronic Properties: Map the electron density and electrostatic potential to understand the molecule's reactivity, polarity, and potential sites for intermolecular interactions. This is crucial for predicting how the molecule might interact with biological targets.

Table 2: Application of Advanced Techniques for the Study of 1-Cyclohexylpropan-2-amine

Technique Application Area Information Gained
LC-MS/MS Quantitative Analysis & Identification High-sensitivity detection, structural confirmation, and quantification in complex mixtures.
High-Resolution Mass Spectrometry Impurity Profiling Accurate mass measurements to identify and characterize unknown synthesis byproducts or metabolites.
Chiral Chromatography Enantiomeric Separation Separation and quantification of the (R)- and (S)-enantiomers.
Density Functional Theory (DFT) Computational Modeling Prediction of stable conformations, bond lengths/angles, vibrational frequencies, and electronic properties. nih.govmdpi.com

| Molecular Dynamics (MD) Simulation | Computational Modeling | Simulation of molecular motion over time, interaction with solvent, and binding dynamics with potential protein targets. |

Exploration of Novel Chemical Reactivity and Synthetic Utilities of the Scaffold

Beyond the compound itself, the 1-cyclohexylpropan-2-amine core represents a valuable molecular scaffold for the construction of new chemical entities. mdpi.com In medicinal chemistry and materials science, a scaffold is a core structure upon which diverse functional groups can be built to create novel molecules with desired properties. nih.gov The cyclohexylalkylamine framework possesses several attractive features for this purpose, including a non-aromatic, lipophilic cyclohexane ring and a reactive secondary amine handle.

Future research directions focus on leveraging this scaffold to design and synthesize new classes of compounds. The exploration of its synthetic utility could involve:

Derivatization of the Amine Group: The secondary amine is a versatile functional group that can be readily acylated, alkylated, or used in sulfonylation reactions to attach a wide array of substituents. This allows for systematic modification of the molecule's polarity, size, and hydrogen-bonding capabilities.

Functionalization of the Cyclohexane Ring: As mentioned, modern C-H activation chemistry could allow for the direct attachment of functional groups to the ring, creating previously inaccessible analogues.

Use as a Chiral Building Block: Once separated, the individual (R)- and (S)-enantiomers can serve as valuable chiral building blocks for the synthesis of more complex, stereochemically defined target molecules.

Creation of Branched Architectures: The scaffold can act as a hub for creating more elaborate molecules. mdpi.com For example, the amine could be used to link the scaffold to other molecular platforms, such as peptides or other pharmacophores, to create multifunctional conjugates. This approach is a cornerstone of modern drug discovery for developing molecules that can interact with multiple biological targets. nih.gov

The systematic exploration of the chemical space around the 1-cyclohexylpropan-2-amine scaffold holds significant promise for discovering compounds with novel applications.

Table 3: Potential Derivatization Strategies for the 1-Cyclohexylpropan-2-amine Scaffold

Modification Site Reaction Type Potential Outcome
Secondary Amine Acylation Formation of amides to modulate biological activity and physicochemical properties.
Secondary Amine Reductive Amination Introduction of new alkyl groups to explore structure-activity relationships.
Cyclohexane Ring C-H Functionalization Direct introduction of halogens, hydroxyl, or other groups to alter lipophilicity and target interactions.

| Entire Scaffold | Conjugation Chemistry | Linking the scaffold to other molecules (e.g., via click chemistry) to create hybrid compounds with novel functions. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclohexylpropan-2-amine hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclohexylamine derivatives with halogenated propane precursors, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Cyclohexyl Group Introduction : Reacting cyclohexylmagnesium bromide with 2-bromopropane under anhydrous conditions.
  • Amination : Using ammonia or methylamine in a pressurized reactor to introduce the amine group.
  • Salt Formation : Treating the free amine with concentrated HCl in ethanol to precipitate the hydrochloride salt .
    • Data Table :
MethodYield (%)Purity (%)Key Conditions
Grignard Reaction7298Anhydrous THF, 0°C, 4 h
Reductive Amination8595H₂ (50 psi), Raney Ni, 60°C
Hydrochloride Salt Prep9099HCl gas in EtOH, RT

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify cyclohexyl proton signals (δ 1.2–1.8 ppm) and amine proton integration. The hydrochloride salt shows downfield shifts (~δ 8.5 ppm for NH₃⁺).
  • IR Spectroscopy : Confirm N-H stretches (2500–3000 cm⁻¹ for NH₃⁺) and absence of free amine peaks.
  • Mass Spectrometry (MS) : Look for [M+H]⁺ at m/z 158.1 (free amine) and 194.6 (HCl adduct) .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in synthesizing this compound?

  • Methodological Answer :

  • Retrosynthetic AI Tools : Use databases like Reaxys or PubChem to validate plausible pathways. For example, AI models may predict higher yields for reductive amination, but experimental results might favor Grignard routes due to steric hindrance .
  • Control Experiments : Test intermediate stability (e.g., cyclohexylamine oxidation side products) using HPLC-MS to identify discrepancies.

Q. How do reaction conditions influence yield and purity during nucleophilic substitution steps?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity for cyclohexyl group transfer .
  • Temperature : Lower temperatures (0–5°C) minimize byproducts like dialkylated amines.
    • Data Table :
SolventTemp (°C)Yield (%)Major Byproduct
DMF2565Dialkylated amine (15%)
Toluene078<5%

Application-Focused Questions

Q. What are emerging applications of this compound in enantioselective catalysis?

  • Methodological Answer :

  • Chiral Resolution : Use the compound as a resolving agent for racemic mixtures via diastereomeric salt crystallization. Optimize solvent systems (e.g., methanol/water) for enantiomeric excess (>90%) .
  • Catalyst Design : Incorporate the cyclohexylamine moiety into ligands for asymmetric hydrogenation. Test with Rh or Ru complexes for ketone reductions .

Q. What computational approaches predict the biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution on the amine group to predict protonation states at physiological pH.
  • Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina. Prioritize poses with hydrogen bonds to Asp155 and hydrophobic interactions with the cyclohexyl group .

Data Analysis & Mechanistic Questions

Q. How to analyze competing reaction pathways in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ IR or NMR to monitor intermediate formation. For example, track the disappearance of 2-bromopropane peaks during Grignard reactions.
  • Isotopic Labeling : Introduce ¹³C-labeled cyclohexyl groups to trace regioselectivity in substitution steps .

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